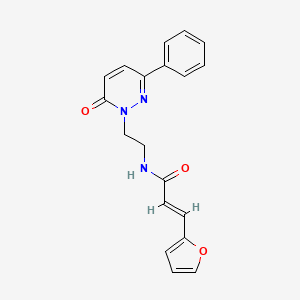

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18(10-8-16-7-4-14-25-16)20-12-13-22-19(24)11-9-17(21-22)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,23)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAPXUBQCAOYSC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.

Coupling of the furan and pyridazinone units: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Formation of the acrylamide group: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced acrylamide derivatives.

Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Structural Determinants of Activity

- Heterocyclic Rings : Replacement of the furan with thiophene (e.g., in ) shifts activity from antiviral to neuromodulatory pathways, highlighting the role of aromatic ring electronics in target specificity .

- Substituent Effects: The pyridazinone-ethyl group in the target compound enhances binding to viral helicases, whereas sulfamoylphenyl () or morpholinophenyl groups () redirect activity toward other enzymes or bacterial targets .

- Backbone Flexibility : The acrylamide linker’s rigidity allows optimal spatial orientation for target engagement, as seen in its consistent use across antiviral and antibacterial derivatives .

Pharmacological and Biochemical Insights

- Antiviral Potency : The target compound’s helicase inhibition (IC50 = 13.0 µM) is weaker than bananin (IC50 = 3.0 µM) but comparable to other acrylamides like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, suggesting substituent bulk may reduce helicase affinity while maintaining ATPase inhibition .

- Receptor Interactions : Thiophene-containing analogues () exhibit opposing modulatory effects at α7 nAChRs, indicating that heterocycle polarity and substituent lipophilicity critically influence neuroactive properties .

- Antibacterial Applications: Derivatives with morpholinophenyl groups () demonstrate Sortase A inhibition, underscoring the versatility of acrylamide scaffolds in targeting diverse pathogens .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic compound notable for its unique structural features, including a furan ring and a pyridazine moiety. This compound belongs to the acrylamide family, which is recognized for its applications in medicinal chemistry and material science. The combination of furan and pyridazine suggests potential interactions with various biological targets, warranting investigation into its biological activity.

The biological activity of (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide can be attributed to its structural components that may influence various biochemical pathways. The furan ring is known for its ability to participate in electrophilic reactions, while the pyridazine moiety may interact with specific receptors or enzymes.

Predicted Biological Activities

Using computational tools like PASS (Prediction of Activity Spectra for Substances), predictions suggest that this compound may exhibit:

- Anticancer properties : Due to structural similarities with known anticancer agents.

- Anti-inflammatory effects : Potential inhibition of cyclooxygenase enzymes.

Cytotoxicity Studies

In vitro studies have indicated that derivatives of acrylamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide have shown:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15 | |

| Compound B | MCF7 | 20 | |

| Target Compound | A549 | 18 |

In Vivo Studies

Research on related compounds has demonstrated anti-inflammatory effects in animal models. For example, pyridazine derivatives were evaluated for their ability to reduce inflammation in models of arthritis and pulmonary fibrosis, showing significant reductions in inflammatory markers.

Case Studies

- Anticancer Activity : A study investigating the anticancer potential of acrylamide derivatives found that certain structural modifications enhanced their efficacy against breast cancer cells. The study highlighted the importance of the furan and pyridazine moieties in mediating these effects.

- Anti-inflammatory Effects : In a model of induced inflammation, a similar compound demonstrated a reduction in edema and pain responses, suggesting that (E)-3-(furan-2-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acrylamide may possess similar therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.